N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide
Description
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused tetrahydroquinazolinone core linked to a furan-2-carboxamide moiety. Tetrahydroquinazolinones are known for their bioactivity, particularly in enzyme inhibition and medicinal chemistry applications .
Properties
Molecular Formula |
C13H11N3O3 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-10-4-1-3-9-8(10)7-14-13(15-9)16-12(18)11-5-2-6-19-11/h2,5-7H,1,3-4H2,(H,14,15,16,18) |
InChI Key |
PPJLGTXPPYMJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydroquinazoline Formation
The tetrahydroquinazolinone scaffold is synthesized via cyclocondensation of α-aminoamidines with bis-benzylidene cyclohexanones. For example, α-aminoamidines react with bis-benzylidene cyclohexanones in dimethylformamide (DMF) under NaH catalysis at 40–60°C to yield 5,6,7,8-tetrahydroquinazolin-2-amines (yields: 19–28%). The reaction proceeds via a tandem Michael addition-cyclization mechanism, forming the six-membered tetrahydroquinazoline ring.
Key Reaction Conditions :
-
Solvent: DMF
-
Catalyst: Sodium hydride (NaH)
-
Temperature: 40–60°C
-
Time: 24–48 hours
Acylation with Furan-2-Carbonyl Chloride
The intermediate 5,6,7,8-tetrahydroquinazolin-2-amine undergoes acylation with furan-2-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is used as a base to neutralize HCl byproducts. The reaction achieves yields of 75–92% after purification via recrystallization.
Optimized Protocol :
-
Dissolve tetrahydroquinazolin-2-amine (1 eq) in anhydrous DCM.
-
Add furan-2-carbonyl chloride (1.2 eq) dropwise at 0°C.
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Stir for 4–6 hours at room temperature.
-
Quench with water, extract with DCM, and dry over Na2SO4.
-
Purify via silica gel chromatography (eluent: ethyl acetate/hexane).
Povarov Reaction-Based Synthesis
Three-Component Povarov Reaction
The Povarov reaction constructs the tetrahydroquinoline skeleton via [4+2] cycloaddition between p-toluidine , trans-methyl-isoeugenol , and benzaldehyde in a deep eutectic solvent (DES). This method affords 2,4-diaryl-3-methyl-tetrahydroquinolines in 79% yield within 3 hours.
DES Composition :
-
Choline chloride:urea (1:2 molar ratio)
-
Temperature: 110°C
Post-Modification via N-Acylation
The resulting tetrahydroquinoline intermediate is acylated with furan-2-carbonyl chloride under mild conditions. Using TEA in DCM, the target compound is obtained in 92% yield.
Advantages :
-
High diastereoselectivity (cis-configuration of aryl groups).
-
Green solvent (DES) reduces environmental impact.
Acid-Catalyzed Cyclization of 2-Aminobenzamides
Quinazolinone Formation
Trifluoroacetic acid (TFA) promotes the cyclization of 2-aminobenzamides with ketoalkynes, forming quinazolin-4(3H)-ones. For example, anthranilamide derivatives react with ketoalkynes in TFA at 80°C to yield 2-arylquinazolinones (45–98% yields).
Mechanistic Insight :
-
Michael addition of anthranilamide to ketoalkyne.
-
Intramolecular cyclization to form enaminone intermediate.
-
C≡C bond cleavage to yield quinazolinone.
Functionalization with Furan-2-Carboxamide
The quinazolinone intermediate is treated with furan-2-carbonyl chloride in the presence of 4-dimethylaminopyridine (DMAP) to install the carboxamide group. Yields range from 68–85% after column chromatography.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation reduces reaction times significantly. For instance, cyclocondensation of 2-aminobenzamide with dimethyl sulfoxide (DMSO) under microwave conditions (150°C, 2 hours) forms quinazolinones in 47–72% yields.
One-Pot Acylation
The same reaction vessel is used for subsequent acylation with furan-2-carbonyl chloride , achieving 80–90% yields within 1 hour.
Benefits :
-
50–70% reduction in total synthesis time.
-
Improved purity due to minimized side reactions.
Comparative Analysis of Methods
Challenges and Optimizations
Protecting Group Strategies
Boc (tert-butoxycarbonyl) groups are often used to protect amines during cyclization. Cleavage is achieved via HCl/MeOH at 40°C, ensuring high yields (85–90%) of deprotected intermediates.
Chemical Reactions Analysis
2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Scientific Research Applications
2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide,N-(5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
4-((5-Oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-phenylbenzenesulfonamide
- Structure : Replaces the furan carboxamide with a benzenesulfonamide group.
- Synthesis: Synthesized via coupling of iodobenzene with a tetrahydroquinazolinone precursor, yielding 25% .
- Bioactivity: Acts as a carbonic anhydrase inhibitor, highlighting the pharmacological relevance of the tetrahydroquinazolinone scaffold .
- Key Difference : The sulfonamide group may enhance solubility but complicates synthesis due to steric and electronic effects, as reflected in the lower yield compared to carboxamide derivatives .
Furan Carboxamide Derivatives
N-(4-Bromophenyl)furan-2-carboxamide
- Structure: Features a 4-bromophenyl group instead of the tetrahydroquinazolinone moiety.
- Synthesis : Achieved in 94% yield via reaction of furan-2-carbonyl chloride with 4-bromoaniline under mild conditions .
- Reactivity : Undergoes Suzuki-Miyaura cross-coupling with boronic acids; yields (32–83%) depend on substituent electronic properties (electron-donating groups favor higher yields) .
Thiourea-Linked Furan-2-carboxamides
- Structures : Include N-(benzylcarbamothioyl)furan-2-carboxamide, N-(4-hydroxyphenylcarbamothioyl)furan-2-carboxamide, and others .
- Synthesis : Formed via thiourea linkages, characterized by FT-IR (C=S, N-H, and C=O peaks) and NMR .
- Key Difference : The C=S bond and diverse substituents (e.g., sulfamoyl, naphthyl) modulate electronic properties, differing from the main compound’s carboxamide linkage .
Sulfonamide vs. Carboxamide Linkages
Biological Activity
N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11N3O3
- Molecular Weight : 253.25 g/mol
- CAS Number : 943501
The compound features a quinazolinone core fused with a furan ring, which is known to contribute to its biological activity.
Antimicrobial Effects
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibition of bacterial growth against various strains. For instance:
- Minimum Inhibitory Concentration (MIC) tests indicated effective concentrations as low as 0.5 mg/mL against Listeria innocua and Escherichia coli .
Anticancer Properties
The compound has shown promise in anticancer research. In cell line studies:
- It exhibited cytotoxic effects on cancer cell lines with IC50 values comparable to established anticancer agents .
- The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties:
- Studies indicate that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptors associated with inflammation and cancer progression.
Case Studies
Q & A
Q. What are the optimal synthetic routes for N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted quinazolinones with furan-2-carboxamide derivatives. Key steps include:
Quinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl/acetic acid) .
Amide Coupling : Reaction of the quinazolinone intermediate with furan-2-carbonyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dry dichloromethane .
Optimization requires precise control of temperature (60–80°C for cyclization, room temperature for coupling), solvent selection (polar aprotic solvents for stability), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodological Answer : A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) and furanamide moiety (δ 6.2–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₃H₁₀N₂O₃: calculated 266.0691, observed 266.0689) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (quinazolinone carbonyl) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Initial screening should focus on:
- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .
- Enzyme Inhibition : Kinase assays (e.g., EGFR or VEGFR) to assess binding affinity via fluorescence polarization .
Positive controls (e.g., doxorubicin for anticancer, aspirin for anti-inflammatory) and dose-response curves (1–100 μM) are critical for validation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., EGFR, COX-2) identifies key interactions:
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
- Structural Analogues : Compare substituent effects (e.g., chloro vs. fluoro groups at position 3) using matched molecular pair analysis .
- Metabolic Stability : Perform liver microsome assays to rule out rapid degradation .
Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm results .
Q. How can regioselective functionalization of the quinazolinone core be achieved?
- Methodological Answer : Regioselectivity is controlled by:
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at position 6 due to electron-deficient quinazolinone .
- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) for aryl group introduction at position 2 .
Monitor reaction progress via TLC and isolate intermediates by flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
